(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride
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Description
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C9H21Cl2N3O and its molecular weight is 258.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is the thymidylate kinase of Mycobacterium tuberculosis . Thymidylate kinase plays a crucial role in the DNA synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs .
Mode of Action
The compound interacts with thymidylate kinase, inhibiting its activity . This inhibition disrupts the DNA synthesis pathway, potentially leading to the death of the bacterium .
Biochemical Pathways
The affected pathway is the DNA synthesis pathway in Mycobacterium tuberculosis. By inhibiting thymidylate kinase, the compound disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis . The downstream effects include disruption of DNA replication and cell division, potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of thymidylate kinase, leading to disruption of DNA synthesis and potential death of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new antimicrobial drugs.
Properties
IUPAC Name |
2-(dimethylamino)-N-[(3S)-piperidin-3-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSONBDTSYGLSG-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N[C@H]1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.